molecular formula C8H12N2OS2 B173389 Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester CAS No. 161715-28-2

Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester

Cat. No. B173389
CAS RN: 161715-28-2
M. Wt: 216.3 g/mol
InChI Key: FOCHWRRZRMBNMV-UHFFFAOYSA-N
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Description

Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester, commonly known as Edaravone, is a potent antioxidant drug that has been used in the treatment of various neurological disorders. Edaravone has shown promising results in the treatment of acute ischemic stroke, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS).

Mechanism of Action

Edaravone exerts its neuroprotective effects by scavenging free radicals and inhibiting lipid peroxidation. Edaravone also inhibits the activation of microglia and astrocytes, which are involved in the inflammatory response in neurological disorders. Edaravone has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and regeneration.
Biochemical and Physiological Effects:
Edaravone has been shown to reduce oxidative stress and inflammation in various animal models of neurological disorders. Edaravone has also been shown to improve mitochondrial function and reduce neuronal apoptosis. Edaravone has a short half-life and is rapidly eliminated from the body, which reduces the risk of toxicity.

Advantages and Limitations for Lab Experiments

Edaravone is a potent antioxidant drug that has shown promising results in various animal models of neurological disorders. Edaravone has a good safety profile and is well-tolerated in humans. However, the synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone is also expensive, which limits its availability for research purposes.

Future Directions

There are several future directions for the research on Edaravone. One direction is to investigate the long-term effects of Edaravone in humans with neurological disorders. Another direction is to explore the combination therapy of Edaravone with other neuroprotective drugs. The development of new and more efficient synthesis methods for Edaravone is also an important direction for future research. The potential use of Edaravone in the treatment of other diseases, such as Parkinson's disease and Huntington's disease, is also an area of interest for future research.
Conclusion:
Edaravone is a potent antioxidant drug that has shown promising results in the treatment of various neurological disorders. The synthesis of Edaravone is complex and requires expertise in organic chemistry. Edaravone exerts its neuroprotective effects by scavenging free radicals, inhibiting lipid peroxidation, and reducing inflammation. Edaravone has a good safety profile and is well-tolerated in humans. There are several future directions for the research on Edaravone, including the investigation of long-term effects in humans, combination therapy, and the development of more efficient synthesis methods.

Scientific Research Applications

Edaravone has been extensively studied for its neuroprotective effects in various neurological disorders. In a randomized, double-blind, placebo-controlled trial, Edaravone was shown to improve the functional outcome in patients with acute ischemic stroke. Edaravone has also been shown to inhibit the formation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease. In a preclinical study, Edaravone was shown to delay the progression of Ethanethioic acid, S-[1-(4,5-dihydro-2-thiazolyl)-3-azetidinyl] ester by reducing oxidative stress and inflammation.

properties

IUPAC Name

S-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl] ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2OS2/c1-6(11)13-7-4-10(5-7)8-9-2-3-12-8/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCHWRRZRMBNMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CN(C1)C2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801193608
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-(1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl) ethanethioate

CAS RN

161715-28-2
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl] ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801193608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture solution of triphenylphosphine and diethyl azodicarboxylate in 10 ml of tetrahydrofuran was added a mixture of 119 mg of Compound (3) and thioacetic acid under ice-cooling, and the reaction mixture was stirred for 1 hour at the same condition, then for 1 hour at room temperature. After the reaction solvent was removed under reduced pressure, the resulting residue was purified by silica gel column chromatography (chloroform: ethanol=1:1) to give 107 mg (65%) of 3-acetylthio-1-(thiazolin-2-yl)azetidine [Compound (4)].
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Synthesis routes and methods II

Procedure details

There were added 119 mg of 3-hydroxy-1-(1,3-thiazolin-2-yl)azetidine (6) and two molar equivalents of thioacetic acid, while cooled with ice, to 10 ml of tetrahydrofuran solution containing two molar equivalents of triphenylphosphine and two molar equivalents of diethylazodicarboxylate, and the resultant solution was stirred for one hour at the same temperature, and for further one hour at a room temperature. The solvent of the reaction liquid was evaporated in a vacuum, and the obtained residue was subjected to silica gel column chromatography (eluent: chloroform-ethanol), and, thus, there was obtained 107 mg (yield: 65%) of 3-acetylthio-1-(1,3-thiazolin-2-yl)azetidine (7).
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